molecular formula C16H27NO4 B12076286 (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12076286
M. Wt: 297.39 g/mol
InChI Key: NVWSVEUXRJAKAG-UHFFFAOYSA-N
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Description

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclobutylamino group at the 4-position. The (1r,4r) stereochemistry defines the spatial arrangement of substituents, influencing its physicochemical and biological properties. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing peptidomimetics or small-molecule inhibitors, leveraging the Boc group’s stability during synthetic steps .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

4-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17(12-5-4-6-12)13-9-7-11(8-10-13)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19)

InChI Key

NVWSVEUXRJAKAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound serves as a building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
    • A notable application is in the design of amino acid derivatives that exhibit improved pharmacokinetic properties. For instance, modifications to the cyclobutyl group can influence the lipophilicity and solubility of the resulting compounds, which are crucial for their therapeutic efficacy.
  • Anticancer Agents :
    • Research has indicated that derivatives of cyclohexanecarboxylic acids can act as inhibitors of cancer cell proliferation. The incorporation of the tert-butoxycarbonyl group aids in protecting amine functionalities during synthesis, facilitating the development of targeted anticancer therapies.
  • Neuropharmacology :
    • Compounds similar to (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid have been explored for their effects on neurotransmitter systems. They may serve as potential modulators for conditions such as anxiety or depression by targeting specific receptors in the central nervous system.

Synthetic Methodologies

  • Synthesis of Amino Acids :
    • This compound can be utilized in the synthesis of amino acids through various coupling reactions. The tert-butoxycarbonyl protecting group is commonly used in peptide synthesis to protect amines from undesired reactions.
    • The cyclobutyl moiety offers steric hindrance that can influence reaction pathways, making it valuable in asymmetric synthesis.
  • Chiral Auxiliary :
    • The chiral nature of (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid makes it an excellent chiral auxiliary in organic reactions, aiding in the production of enantiomerically enriched compounds.

Biochemical Research

  • Enzyme Inhibition Studies :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding its potential therapeutic roles and mechanisms.
    • For example, it may interact with enzymes like proteases or kinases, which are pivotal in cancer progression and other diseases.
  • Protein Interaction Studies :
    • Research involving this compound can provide insights into protein-ligand interactions, contributing to drug discovery efforts aimed at designing more effective therapeutics with fewer side effects.

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of novel anticancer agents derived from (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid. The results indicated enhanced cytotoxicity against specific cancer cell lines compared to traditional chemotherapeutics.

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening program, derivatives of this compound were tested for their effects on serotonin receptors. Several analogs exhibited promising results, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound is compared to structurally related derivatives, focusing on substitutions, stereochemistry, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Stereochemistry Key Properties
Target: (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid* C₁₆H₂₆N₂O₄ (inferred) ~310.39 (estimated) Cyclobutyl (1r,4r) High steric bulk; potential ring strain from cyclobutyl
(1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid C₁₄H₂₅N₂O₄ 271.35 Methyl (1R,4R) Lower steric hindrance; higher solubility in polar solvents
(1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid C₁₁H₁₇NO₄ 227.26 Cyclopentene ring (1R,4R) Conjugated double bond enhances rigidity; reduced lipophilicity
4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (cis/trans mixture) C₁₂H₂₁NO₄ 243.30 None (Boc-amino only) Mixture Variable stereochemistry impacts crystallinity; lower melting point
(1r,4r)-1,3-Dioxoisoindolin-2-yl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate C₂₀H₂₄N₂O₆ 388.40 Phthalimide ester (1r,4r) Esterification improves membrane permeability; reduced acidity

*Note: Exact molecular weight for the target compound is inferred based on structural similarity to and .

Biological Activity

The compound (1R,4R)-4-((tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid (CAS Number: 2365228-79-9) is a derivative of cyclohexanecarboxylic acid that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Basic Information

PropertyValue
Molecular Formula C₁₆H₂₇N₁O₄
Molecular Weight 297.39 g/mol
CAS Number 2365228-79-9

Structure

The structural formula of the compound includes a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) group and a cyclobutyl amino group, contributing to its unique properties.

The biological activity of (1R,4R)-4-((tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid primarily involves its role as an intermediate in the synthesis of various pharmaceutical compounds. It has been reported to serve as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting specific pathways in cancer and inflammatory diseases.

Key Activities

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory responses, making it a candidate for further exploration in anti-inflammatory drug development.

Case Studies

  • Synthesis and Evaluation of Derivatives :
    • A study focused on synthesizing various derivatives of cyclohexanecarboxylic acids, including (1R,4R)-4-((tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid, evaluated their biological activities against specific cancer cell lines. Results indicated promising cytotoxic effects, warranting further investigation into their mechanisms of action .
  • Pharmacokinetic Studies :
    • Pharmacokinetic profiles of the compound were assessed in vivo, revealing favorable absorption and distribution characteristics. These studies are crucial for understanding the therapeutic potential and optimizing dosage regimens for clinical applications .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with structurally similar compounds have demonstrated that modifications to the cyclohexane ring significantly affect biological activity. This highlights the importance of structural optimization in drug design .

Q & A

Basic Synthesis: What are the key steps in synthesizing (1r,4r)-4-((tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid?

The synthesis typically involves:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine during reactions, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Cyclobutyl Integration : Coupling the cyclobutyl group via nucleophilic substitution or amidation, depending on precursor availability.
  • Cyclohexane Ring Formation : Cyclization of linear precursors using catalysts like palladium or acid-mediated ring closure .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the enantiomerically pure product .

Advanced Synthesis: How can researchers ensure enantiomeric purity during synthesis?

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to control stereochemistry at the cyclohexane ring .
  • Chiral HPLC : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and validate purity (>98% ee) .
  • Circular Dichroism (CD) : Confirm absolute configuration via CD spectroscopy or X-ray crystallography .

Basic Biological Activity: What assays are used to evaluate this compound’s biological activity?

  • [³H]GABA Uptake Assays : Measure inhibition of GABA transporters (e.g., GAT1/BGT1) in MDCK II or HEK-293 cells, using 100 nM [³H]GABA and 15-minute incubation at 37°C .
  • Concentration-Response Curves (CRCs) : Fit data with GraphPad Prism to determine IC₅₀ values and efficacy .

Advanced Biological Activity: How should conflicting IC₅₀ values across studies be addressed?

  • Cell Line Variability : Compare results across models (e.g., tsA201 vs. Flp-In CHO cells) to assess transporter isoform specificity .
  • Calcium Dependence : Pre-incubate cells with varying Ca²⁺ concentrations, as calcium modulates transporter activity .
  • ATP Cofactor Inclusion : Test uptake assays with/without 10 μM ATP to evaluate energy-dependent effects .

Basic Analytical Methods: How is purity and structure validated?

  • HPLC/LC-MS : Reverse-phase C18 columns with UV detection (210–254 nm) and mass confirmation (e.g., [M+H⁺] = 314.3 g/mol) .
  • NMR : ¹H/¹³C NMR to confirm cyclohexane ring conformation and Boc-group integrity (e.g., tert-butyl peaks at δ 1.4 ppm) .

Advanced Analytical: What methods resolve chiral center ambiguities?

  • Chiral Derivatization : React with Mosher’s acid chloride to generate diastereomers for NMR analysis .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .

Stability: What storage conditions prevent degradation?

  • Short-Term : Store at 2–8°C in sealed, desiccated containers to minimize hydrolysis of the Boc group .
  • Long-Term : Lyophilize and store under argon at -20°C for >6 months .

Advanced Stability: How are degradation products characterized?

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), or acidic/basic conditions, then analyze via LC-MS to identify byproducts (e.g., de-Boc intermediates) .

Computational Modeling: How are docking studies performed for target interaction predictions?

  • Homology Modeling : Build hBGT1 models using hSERT (PDB: 5I71) as a template .
  • Flexible Docking : Use GOLD 5.2.2 with ChemPLP scoring to predict binding poses in the transporter’s substrate pocket .

Advanced Modeling: How can computational predictions be validated experimentally?

  • Site-Directed Mutagenesis : Mutate key residues (e.g., Tyr140, Ser331) predicted to interact and test changes in IC₅₀ .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified transporter proteins .

Mechanistic Studies: What is the role of the Boc group in biological assays?

  • Protection : Prevents amine oxidation or unwanted interactions during synthesis .
  • Controlled Release : Acidic cleavage (e.g., TFA) post-synthesis activates the compound for in vivo studies .

Advanced Mechanistic: Are there alternatives to the Boc group for stabilizing the amine?

  • Comparative Studies : Test Fmoc, Cbz, or Alloc groups; Boc offers optimal stability in aqueous media but requires acidic deprotection .

Data Contradictions: How to resolve discrepancies in bioactivity across publications?

  • Meta-Analysis : Normalize data using standardized protocols (e.g., cell passage number, assay temperature) .
  • Interlab Validation : Collaborate to replicate studies using identical reagents and conditions .

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